3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol
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Overview
Description
3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol is a complex organic compound that features a benzimidazole moiety fused with a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol typically involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a catalyst like sulfur . This reaction forms the benzimidazole ring, which is then further reacted with a benzopyran derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Investigated for its potential as an antiparasitic agent, particularly against Trichinella spiralis.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and parasitic infections.
Pathways Involved: It modulates pathways related to redox balance and cellular signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazol-2-yl derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Benzopyran derivatives: Compounds with a benzopyran structure that show comparable fluorescence properties.
Uniqueness
3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol is unique due to its combined benzimidazole and benzopyran moieties, which confer distinct chemical and biological properties. This dual structure enhances its versatility and effectiveness in various applications.
Properties
CAS No. |
143098-06-0 |
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Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-ol |
InChI |
InChI=1S/C20H21N3O2/c1-3-23(4-2)14-10-9-13-11-15(20(24)25-18(13)12-14)19-21-16-7-5-6-8-17(16)22-19/h5-12,20,24H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
OITKKWPVGQAWCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(O2)O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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